N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034489-72-8
VCID: VC4591665
InChI: InChI=1S/C18H19N5O4S2/c1-21-17-5-2-3-6-18(17)23(29(21,26)27)14-12-20-28(24,25)16-9-7-15(8-10-16)22-13-4-11-19-22/h2-11,13,20H,12,14H2,1H3
SMILES: CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Molecular Formula: C18H19N5O4S2
Molecular Weight: 433.5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

CAS No.: 2034489-72-8

Cat. No.: VC4591665

Molecular Formula: C18H19N5O4S2

Molecular Weight: 433.5

* For research use only. Not for human or veterinary use.

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide - 2034489-72-8

Specification

CAS No. 2034489-72-8
Molecular Formula C18H19N5O4S2
Molecular Weight 433.5
IUPAC Name N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Standard InChI InChI=1S/C18H19N5O4S2/c1-21-17-5-2-3-6-18(17)23(29(21,26)27)14-12-20-28(24,25)16-9-7-15(8-10-16)22-13-4-11-19-22/h2-11,13,20H,12,14H2,1H3
Standard InChI Key JQMGRTDOIGGHPZ-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4

Introduction

The compound N-(2-(3-Methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex heterocyclic molecule with potential applications in medicinal chemistry. It features a benzo[c] thiadiazole core functionalized with sulfonamide and pyrazole groups. Compounds containing thiadiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Structural Features

The compound consists of:

  • A benzo[c] thiadiazole moiety with a methyl substitution and dioxido functionality.

  • A pyrazole ring attached to a benzene sulfonamide group.

  • A flexible ethyl linker connecting the benzo-thiadiazole and sulfonamide groups.

These structural elements make it a suitable candidate for biological activity due to its ability to interact with various biomolecular targets via hydrogen bonding and π-stacking interactions.

Synthesis Pathways

Although specific synthesis details for this compound are unavailable in the provided literature, related thiadiazole derivatives are typically synthesized through:

  • Cyclization Reactions: Using hydrazine derivatives and sulfur-containing reagents to form the thiadiazole ring .

  • Functional Group Modifications: Introducing sulfonamide or pyrazole groups via nucleophilic substitution or condensation reactions .

  • Oxidation Steps: Adding dioxido functionalities using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) .

Biological Activities of Related Compounds

Thiadiazole derivatives exhibit a broad spectrum of pharmacological activities:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria (MIC values as low as 16 µg/mL) .

  • Anticancer Properties: Demonstrated cytotoxicity against cancer cell lines such as LoVo and MCF-7 (IC50 values in the micromolar range) .

  • Anti-inflammatory Potential: Molecular docking studies suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), relevant in inflammatory pathways .

Analytical Characterization

Characterization techniques for similar compounds include:

  • Nuclear Magnetic Resonance (NMR): Confirms chemical shifts of protons and carbons in functional groups.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies characteristic functional groups like sulfonamides (SO2 stretch at ~1300 cm⁻¹) and thiadiazoles (C=N stretch at ~1600 cm⁻¹).

Potential Applications

Given its structural features, the compound is likely to exhibit:

  • Antimicrobial Effects: Due to the presence of sulfonamide and thiadiazole moieties.

  • Anticancer Activity: The pyrazole group can enhance interaction with cancer-related enzymes or receptors.

  • Enzyme Inhibition: Possible applications as an anti-inflammatory agent targeting cyclooxygenase or lipoxygenase pathways.

Data Table: Comparison with Related Compounds

PropertyN-(2-(3-Methyl...))Related Thiadiazoles
Molecular Weight~450–500 g/mol~300–500 g/mol
Biological ActivityAntimicrobial, anticancer (expected)Antimicrobial, anticancer
Key Functional GroupsSulfonamide, pyrazoleSulfonamide, triazole
Synthesis ComplexityModerateModerate
Analytical Techniques UsedNMR, MS, IRNMR, MS, IR

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